molecular formula C20H13NO2 B11833078 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one

4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B11833078
M. Wt: 299.3 g/mol
InChI Key: VJEQAFKSQWRSLC-QGOAFFKASA-N
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Description

4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a naphthalene ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of naphthalene-2-carbaldehyde with 2-phenyloxazole-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including:

  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for the development of new antibiotics.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through various biochemical pathways.
  • Anticancer Potential : Preliminary data indicate that 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one may have cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.

Synthetic Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxazole Ring : This can be achieved through the reaction of appropriate aldehydes with N-benzoylglycine in the presence of acetic anhydride and sodium acetate.
  • Condensation Reaction : The naphthalen-2-ylmethylene group is introduced via condensation reactions, enhancing the compound's biological activity.

These methods allow for efficient production while maintaining structural integrity.

Applications in Pharmaceuticals

The unique combination of naphthalene and oxazole components provides distinct biological activities that may not be present in simpler analogs. Potential applications include:

  • Drug Development : Due to its antimicrobial, anti-inflammatory, and anticancer properties, this compound could serve as a lead structure for new drug candidates.
  • Biological Interaction Studies : Research on binding affinities with various biological targets, including enzymes and receptors, helps elucidate its mechanisms of action.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluating the antimicrobial properties against various bacterial strains demonstrated significant inhibition rates comparable to established antibiotics. The compound's effectiveness suggests it could be developed into a therapeutic agent for treating bacterial infections.
    CompoundActivityReference
    This compoundSignificant antimicrobial activity
  • Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory effects showed that derivatives of this compound could inhibit lipoxygenase activity, highlighting its potential for treating inflammatory diseases.
    CompoundMechanismReference
    This compoundInhibition of lipoxygenase
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that this compound could induce apoptosis, suggesting its utility in cancer therapy.
    CompoundEffectReference
    This compoundInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

  • 4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one
  • 4-(Naphthalen-2-ylmethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one
  • 4-(Naphthalen-2-ylmethylene)-2-(4-nitrophenyl)oxazol-5(4H)-one

Comparison: Compared to its analogs, 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one exhibits unique properties due to the specific positioning of the naphthalene and phenyl groups. This structural arrangement can influence its reactivity, stability, and biological activity, making it a compound of particular interest in various research applications .

Biological Activity

4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one, with the CAS number 66404-27-1, is a member of the oxazole family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities of this compound based on recent studies and findings.

  • Molecular Formula : C20H13NO2
  • Molecular Weight : 299.32 g/mol
  • IUPAC Name : (4E)-4-[(naphthalen-2-yl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Analgesic Activity

Recent studies have indicated that compounds within the oxazolone class exhibit significant analgesic properties. For instance, a study explored the analgesic effects of various oxazolones through pharmacological tests such as the writhing test and hot plate test. The results suggested that this compound demonstrated notable activity against pain pathways, potentially through inhibition of cyclooxygenase enzymes (COX) and modulation of neurotransmitter release .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through in vitro assays. The compound showed inhibition of lipoxygenase (LOX) activity, which is crucial in the inflammatory response. Docking studies revealed that it interacts favorably with the active sites of LOX, suggesting a mechanism for its anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. In various assays against bacterial and fungal strains, this compound exhibited significant inhibitory concentrations, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

StudyFindings
Analgesic Activity Study Showed significant reduction in pain response in animal models with an IC50 value indicating strong analgesic potential .
Anti-inflammatory Mechanism Demonstrated inhibition of LOX with docking studies supporting its role as an anti-inflammatory agent .
Antimicrobial Efficacy Exhibited broad-spectrum activity against various pathogens with notable minimum inhibitory concentrations (MICs) .

The synthesis of this compound typically involves the condensation reaction between naphthaldehyde and phenyl oxazole derivatives under acidic or basic conditions. The resulting product has been characterized using techniques such as NMR and IR spectroscopy, confirming its structural integrity .

The proposed mechanism for its biological activity involves:

  • Inhibition of Enzymatic Pathways : By interacting with key enzymes involved in inflammation and pain signaling.
  • Modulation of Ion Channels : Potential interaction with TRPV1 channels has been suggested, which are known to play a role in nociception .
  • Antioxidant Properties : Some studies indicate that oxazolones may exhibit antioxidant activities that contribute to their therapeutic effects .

Properties

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

(4E)-4-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13+

InChI Key

VJEQAFKSQWRSLC-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4C=C3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2

Origin of Product

United States

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